molecular formula C10H18Cl2O2 B143167 Ethyl 6,8-dichlorooctanoate CAS No. 1070-64-0

Ethyl 6,8-dichlorooctanoate

Cat. No.: B143167
CAS No.: 1070-64-0
M. Wt: 241.15 g/mol
InChI Key: RFYDWSNYTVVKBR-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Ethyl 6,8-dichlorooctanoate plays a significant role in biochemical reactions, particularly in the synthesis of lipoic acid and its derivatives. Lipoic acid is a crucial cofactor for mitochondrial enzyme complexes involved in oxidative decarboxylation reactions. This compound interacts with enzymes such as pyruvate dehydrogenase and α-ketoglutarate dehydrogenase, facilitating the synthesis of lipoic acid . These interactions are essential for the proper functioning of mitochondrial energy metabolism.

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in the synthesis of lipoic acid derivatives contributes to its impact on cellular function. Lipoic acid derivatives are known to modulate oxidative stress and enhance mitochondrial function, thereby influencing cell survival and proliferation . This compound’s effects on these cellular processes make it a valuable compound for studying cellular metabolism and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific enzymes and biomolecules. The compound binds to enzymes involved in the synthesis of lipoic acid, such as lipoic acid synthase. This binding interaction facilitates the conversion of this compound into lipoic acid derivatives . Additionally, this compound may influence gene expression by modulating transcription factors involved in oxidative stress response and mitochondrial biogenesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that this compound can enhance mitochondrial function and reduce oxidative stress in cells, contributing to improved cellular health and longevity.

Dosage Effects in Animal Models

Studies on animal models have demonstrated that the effects of this compound vary with different dosages. At lower doses, the compound has been shown to enhance mitochondrial function and reduce oxidative stress without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including liver damage and oxidative stress. These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to the synthesis of lipoic acid and its derivatives. The compound interacts with enzymes such as lipoic acid synthase and pyruvate dehydrogenase, facilitating the conversion of precursors into lipoic acid . This metabolic pathway is crucial for maintaining mitochondrial function and energy production in cells. Additionally, this compound may influence metabolic flux and metabolite levels, contributing to its overall impact on cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s interaction with these transporters ensures its proper localization and accumulation in target tissues . This compound’s distribution within cells is essential for its role in modulating mitochondrial function and oxidative stress response.

Subcellular Localization

This compound exhibits specific subcellular localization, primarily targeting mitochondria. The compound’s targeting signals and post-translational modifications direct it to mitochondrial compartments, where it exerts its effects on mitochondrial function and energy production . This subcellular localization is crucial for the compound’s role in enhancing mitochondrial health and reducing oxidative stress.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6,8-dichlorooctanoate can be synthesized through a chlorination reaction involving 6-hydroxy-8-chlorooctanoic acid ethyl ester and chlorination reagents such as thionyl chloride or solid phosgene. The reaction typically uses N,N-dimethylbenzylamine as an acid-binding agent. The process involves reacting the starting materials in an organic solvent like dichloroethane at controlled temperatures and then isolating the product through vacuum distillation .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity while minimizing the production of hazardous by-products. The use of advanced purification techniques, such as vacuum distillation and solvent extraction, is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6,8-dichlorooctanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted derivatives, reduced alcohols, and oxidized carboxylic acids .

Scientific Research Applications

Ethyl 6,8-dichlorooctanoate is used in various scientific research applications, including:

Comparison with Similar Compounds

Ethyl 6,8-dichlorooctanoate can be compared with other similar compounds, such as:

These compounds share similar structural features and are used in related synthetic processes, but this compound is unique in its specific applications and reactivity profile.

Properties

IUPAC Name

ethyl 6,8-dichlorooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18Cl2O2/c1-2-14-10(13)6-4-3-5-9(12)7-8-11/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFYDWSNYTVVKBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(CCCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30910209
Record name Ethyl 6,8-dichlorooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30910209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1070-64-0
Record name Octanoic acid, 6,8-dichloro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1070-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octanoic acid, 6,8-dichloro-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070640
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 6,8-dichlorooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30910209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 6,8-dichlorooctanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.103.328
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Ethyl 6,8-dichlorooctanoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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